Lactose, anhydrous
Overview
Description
Lactose, commonly known as milk sugar, is a disaccharide composed of glucose and galactose. Its molecular formula is C₁₂H₂₂O₁₁. Anhydrous lactose is a form of lactose that does not contain water molecules. It is widely used in the pharmaceutical industry as an excipient due to its excellent compressibility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrous lactose is typically prepared by drying a solution of lactose at high temperatures. This process removes the water molecules, resulting in anhydrous lactose .
Industrial Production Methods: In industrial settings, lactose is dissolved in water and then rapidly dried at high temperatures to form anhydrous lactose. The dried product is then milled and sieved to achieve the desired particle size distribution. This method ensures that the lactose remains free from moisture, making it suitable for use in moisture-sensitive formulations .
Chemical Reactions Analysis
Types of Reactions: Lactose undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .
Common Reagents and Conditions:
Hydrolysis: Lactose can be hydrolyzed to glucose and galactose using the enzyme lactase.
Isomerization: In alkaline conditions, lactose can be isomerized to lactulose.
Hydrogenation: Catalytic hydrogenation of lactose produces lactitol.
Major Products:
Hydrolysis: Glucose and galactose
Isomerization: Lactulose
Hydrogenation: Lactitol
Scientific Research Applications
Anhydrous lactose has a wide range of applications in scientific research and industry:
Pharmaceuticals: Used as an excipient in tablet formulations due to its excellent compressibility and stability.
Food Industry: Employed as a filler and stabilizer in various food products.
Biotechnology: Utilized in the production of lactose-free products for lactose-intolerant individuals.
Chemical Research: Studied for its role in Maillard reactions, which are important in food chemistry.
Mechanism of Action
Lactose exerts its effects primarily through its hydrolysis into glucose and galactose by the enzyme lactase. This hydrolysis is essential for the absorption of these monosaccharides in the small intestine. In the pharmaceutical industry, anhydrous lactose acts as a filler and binder, providing structural integrity to tablets .
Comparison with Similar Compounds
Lactulose: An isomer of lactose used as a laxative.
Lactitol: A hydrogenated form of lactose used as a sugar substitute.
Sucrose: Another disaccharide composed of glucose and fructose.
Comparison:
Lactulose vs. Lactose: Lactulose is used primarily for its laxative properties, whereas lactose is used as a nutrient and excipient.
Lactitol vs. Lactose: Lactitol is used as a sugar substitute due to its lower caloric content, while lactose is used in food and pharmaceuticals.
Sucrose vs. Lactose: Sucrose is more commonly used as a sweetener, while lactose is used in specialized applications such as pharmaceuticals and lactose-free products.
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNBNKWCZZMJT-JVCRWLNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37383-89-4, 16984-38-6 (Alternate) | |
Record name | Lactose polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37383-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactose, anhydrous [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63-42-3 | |
Record name | (+)-Lactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactose, anhydrous [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANHYDROUS LACTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SY5LH9PMK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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